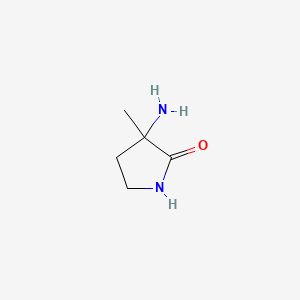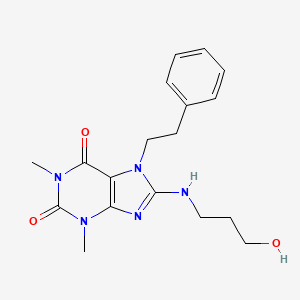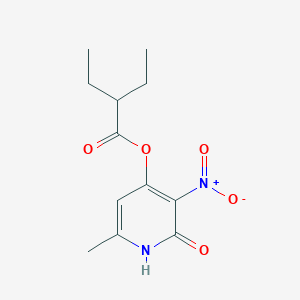![molecular formula C20H12BrCl2NO2 B2365797 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide CAS No. 329787-19-1](/img/structure/B2365797.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
This compound is used in the synthesis of Cloxazolam and its metabolites . It is also used in the synthesis of pharmaceutical active molecules .Molecular Structure Analysis
The crystal structure of this compound has been determined . It is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 575.3±50.0 °C . Its molecular formula is C15H10BrCl2NO2 and it has a molecular weight of 387.06 .Wissenschaftliche Forschungsanwendungen
1. Agricultural and Environmental Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide and its related compounds have been studied for their application in agriculture and environmental safety. A study by Lu, Zhou, and Liu (2004) on the hydrolysis of related compounds like 2-chlorobenzamide (a degradation product of an insecticide) discusses its environmental impact and potential as a carcinogen, emphasizing the importance of understanding these compounds in environmental safety (Lu, Zhou, & Liu, 2004).
2. Synthesis and Structural Characterization
The synthesis and characterization of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide derivatives have been explored for their potential applications in various fields. Studies by Cheng De-ju (2014, 2015) and H. Bi (2014) focused on the synthesis and structural analysis of related compounds, highlighting their potential in various scientific applications, including their role as non-peptide CCR5 antagonists (Cheng De-ju, 2014), (H. Bi, 2014), (Cheng De-ju, 2015).
3. Reactivity and Mechanism Studies
Research has been conducted on the reactivity of compounds closely related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide, providing insights into their chemical behavior. Studies by Martinu and Dailey (2006) on the reactivity of 1-chloro-3-phenyldiazirines, which are similar in structure, offer valuable information on the reaction mechanisms and potential applications in synthetic chemistry (Martinu & Dailey, 2006).
4. Potential Biological Applications
The compound and its derivatives have been explored for potential biological applications. Studies like those by Merlin et al. (1987) on N-(1,1-dimethylpropynyl) benzamide series, which are structurally related, demonstrate their effectiveness in inhibiting mitosis in plant cells, suggesting potential applications in plant biology and agriculture (Merlin et al., 1987).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-7-10-18(24-20(26)12-5-8-14(22)9-6-12)16(11-13)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFTXUNXYVJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)
![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)

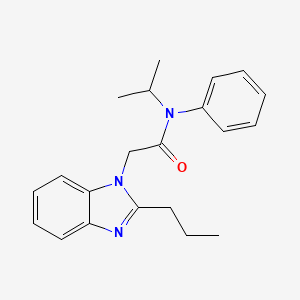
![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)
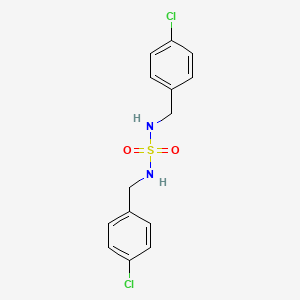
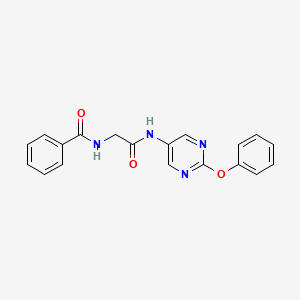
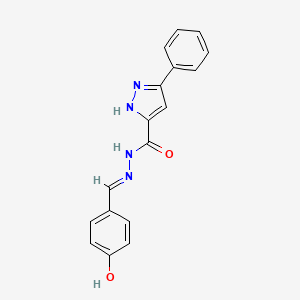
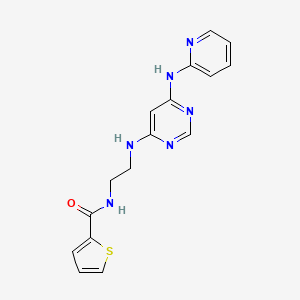
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)
